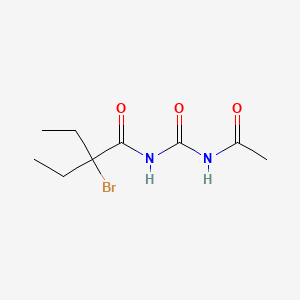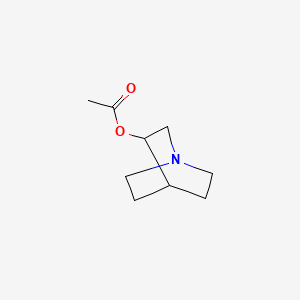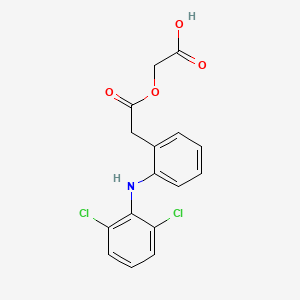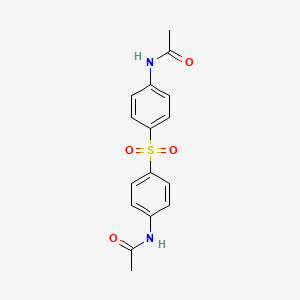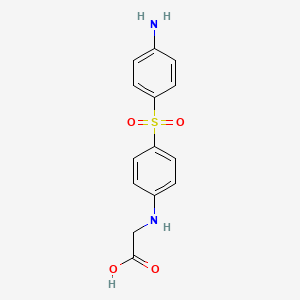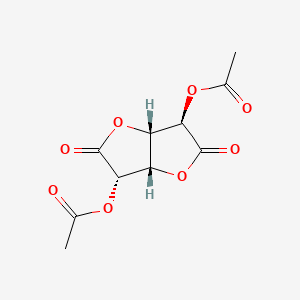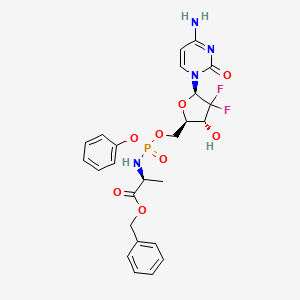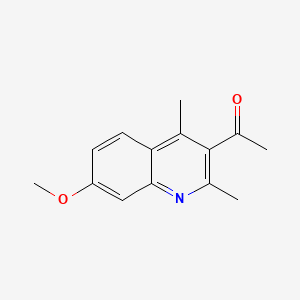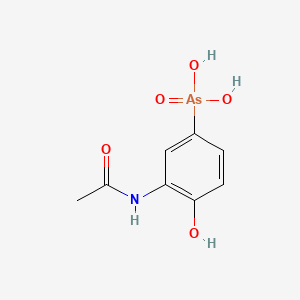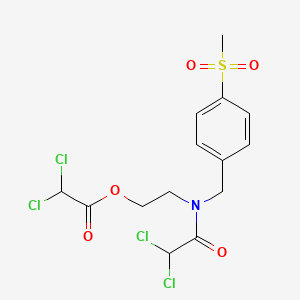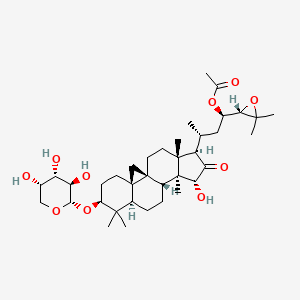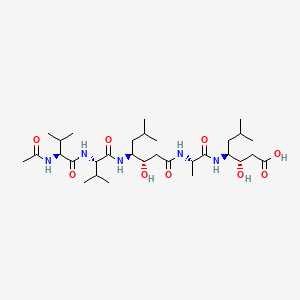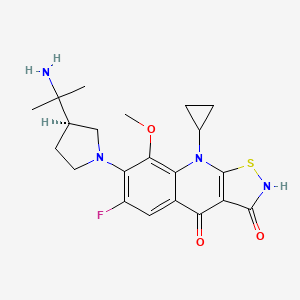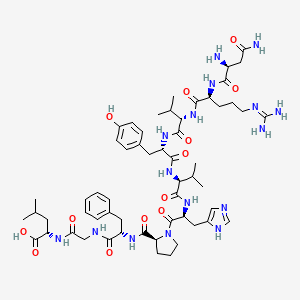
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin I, asn(1)-val(5)-gly(9)- is isolated from the plasma of American eel, Anquilla rostrata.
Aplicaciones Científicas De Investigación
Synthesis and Activity of Peptide Derivatives
Research on the synthesis of peptide derivatives similar to the one has shown promising results in various fields. For example, Rittel et al. (1957) described the synthesis of a highly active peptide with a structure closely related to the one mentioned, demonstrating significant activity in influencing blood pressure in rats Rittel, W., Iselin, B., Kappeler, H., Riniker, B., & Schwyzer, R. (1957). Helvetica Chimica Acta, 40, 614-624.
Solid-phase Syntheses of Peptides
Solid-phase peptide synthesis has been extensively used for creating complex peptides. Scherkenbeck et al. (2002) demonstrated this by synthesizing cyclic decapeptides, which include structural elements similar to the queried peptide, showcasing the versatility of this method in peptide synthesis Scherkenbeck, J., Chen, H., & Haynes, R. (2002). European Journal of Organic Chemistry, 2002, 2350-2355.
Peptide Stability and Utilization
Investigations into peptide stability and utilization are essential for understanding the biochemical roles of peptides. For instance, Miller et al. (1955) examined the chemical stability and metabolic utilization of asparagine peptides, contributing to our understanding of how such peptides behave in biological systems Miller, A., Neidle, A., & Waelsch, H. (1955). Archives of biochemistry and biophysics, 56(1), 11-21.
Peptide Antibiotics Synthesis
The synthesis of peptide antibiotics provides insights into the potential therapeutic applications of peptides. Mitsuyasu et al. (1970) synthesized tyrocidine E, a cyclic decapeptide with a structure related to the queried peptide, highlighting the role of specific amino acid residues in antimicrobial activity Mitsuyasu, N., Matsuura, S., Waki, M., Ohno, M., Makisumi, S., & Izumiya, N. (1970). Bulletin of the Chemical Society of Japan, 43, 1829-1834.
Propiedades
Número CAS |
95211-04-4 |
|---|---|
Nombre del producto |
L-Leucine, L-asparaginyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanylglycyl- |
Fórmula molecular |
C57H84N16O13 |
Peso molecular |
1201.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H84N16O13/c1-30(2)22-42(56(85)86)66-45(76)28-64-49(78)39(23-33-12-8-7-9-13-33)68-52(81)43-15-11-21-73(43)55(84)41(25-35-27-62-29-65-35)70-54(83)47(32(5)6)72-51(80)40(24-34-16-18-36(74)19-17-34)69-53(82)46(31(3)4)71-50(79)38(14-10-20-63-57(60)61)67-48(77)37(58)26-44(59)75/h7-9,12-13,16-19,27,29-32,37-43,46-47,74H,10-11,14-15,20-26,28,58H2,1-6H3,(H2,59,75)(H,62,65)(H,64,78)(H,66,76)(H,67,77)(H,68,81)(H,69,82)(H,70,83)(H,71,79)(H,72,80)(H,85,86)(H4,60,61,63)/t37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1 |
Clave InChI |
MELPLQGVFWFFBR-RFPCQGRFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
NRVYVHPFGL |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-Asn-5-Val-9-Gly-angiotensin I angiotensin I, Asn(1)-Val(5)-Gly(9)- angiotensin I, asparaginyl(1)-valyl(5)-glycine(9)- AVGA I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



